Ajugol
Description
Contextualization within Iridoid Glycoside Research
Ajugol is classified as an iridoid glycoside, a large group of monoterpenoid secondary metabolites produced by plants. nih.gov Iridoids are characterized by a cyclopentane[c]pyran ring system. In the case of glycosides like this compound, this core structure (the aglycone) is chemically bonded to a sugar molecule, typically glucose.
These compounds are a key component of the plant's defense mechanisms. researchgate.net Iridoid glycosides often serve as potent deterrents against generalist herbivores due to their bitter taste and potential toxicity. researchgate.netnih.gov Specialist insects, however, have sometimes evolved to sequester these compounds from their host plants, using them for their own defense against predators. researchgate.net this compound has been identified and isolated from several plant species, including Rehmannia glutinosa, Leonurus japonicus, and Sideritis germanicopolitana. nih.govglpbio.commedchemexpress.com The presence of this compound and related iridoids is a significant chemotaxonomic marker in many plant families, including the Lamiaceae and Plantaginaceae. mdpi.com
Significance of this compound in Contemporary Scientific Inquiry
In recent years, this compound has garnered considerable attention from the scientific community due to its diverse and potent biological activities. Research has primarily focused on its therapeutic potential in inflammatory conditions and neurodegenerative diseases.
Anti-inflammatory and Autophagy-Inducing Activities: this compound has demonstrated notable anti-inflammatory effects. medchemexpress.com Studies have shown its potential for investigation in conditions such as asthma and osteoarthritis. medchemexpress.com A key aspect of its mechanism is its role as an autophagy activator. Research indicates that this compound activates TFEB-mediated autophagy and enhances lysosomal biogenesis. medchemexpress.com This process is crucial for cellular homeostasis and has been shown to alleviate endoplasmic reticulum stress and lipid accumulation in primary chondrocytes and liver cells, suggesting a therapeutic potential for non-alcoholic fatty liver disease (NAFLD) and osteoarthritis. medchemexpress.com
Neuroprotective Effects: One of the most significant areas of this compound research is its neuroprotective potential, particularly in the context of Alzheimer's disease. nih.gov In preclinical models of Alzheimer's, this compound has been shown to mitigate cognitive impairment, reduce the accumulation of amyloid-beta (Aβ) plaques in the hippocampus, and lessen cytotoxicity caused by inflammatory injury in microglia, the brain's immune cells. nih.gov
Mechanistic studies have revealed that this compound exerts these effects by modulating specific cellular signaling pathways. Its anti-inflammatory action in the brain is linked to the modulation of the TLR/NF-κB/NLRP3 pathway, which is critical in the neuroinflammatory response. nih.gov Furthermore, this compound has been found to inhibit apoptosis (programmed cell death) of neurons by influencing the BCL-2/BAX/cytochrome C/caspase-3 pathway. nih.gov
The table below summarizes the principal biological activities of this compound that are the focus of current research.
| Biological Activity | Investigated Disease/Condition Model | Key Mechanism of Action |
| Neuroprotection | Alzheimer's Disease | Attenuates Aβ plaque accumulation; Reduces inflammatory injury in microglia. nih.gov |
| Anti-inflammatory | Alzheimer's Disease, Osteoarthritis | Modulates TLR/NF-κB/NLRP3 signaling pathway. medchemexpress.comnih.gov |
| Anti-apoptosis | Alzheimer's Disease | Modulates BCL-2/BAX/cytochrome C/caspase-3 pathway. nih.gov |
| Autophagy Activation | NAFLD, Osteoarthritis | Activates TFEB-mediated autophagy; Enhances lysosomal biogenesis. medchemexpress.com |
The ongoing investigation into these multifaceted activities underscores the importance of this compound as a lead compound for potential therapeutic development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52949-83-4 |
|---|---|
Molecular Formula |
C15H24O9 |
Molecular Weight |
348.34 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1 |
InChI Key |
OUJVIWOUXFHELC-ZDSSIQEISA-N |
SMILES |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution
Phytogeographical Aspects of Ajugol-Containing Flora
This compound, as an iridoid glucoside, exhibits a notable distribution across several prominent plant families, particularly within the order Lamiales.
This compound is commonly found in the Lamiaceae and Scrophulariaceae families researchgate.net. Beyond these, iridoids, including this compound, are also reported in the Bignoniaceae family genome.jpnih.gov. The broader group of iridoids is abundant in Dicotyledonous plant families, especially sympetalous families such as Apocynaceae, Verbenaceae, Loganiaceae, and Rubiaceae, in addition to Lamiaceae and Scrophulariaceae nih.gov. The order Lamiales encompasses several families known to contain iridoids, including Lamiaceae, Verbenaceae, Plantaginaceae, Scrophulariaceae, and Bignoniaceae britannica.commobot.org.
| Plant Family | Presence of this compound/Iridoids | Source(s) |
|---|---|---|
| Lamiaceae | Common iridoid glucoside | researchgate.netflorajournal.comdost.gov.ph |
| Scrophulariaceae | Common iridoid glucoside | researchgate.net |
| Bignoniaceae | Reported | genome.jpnih.gov |
| Plantaginaceae | Part of Lamiales order | britannica.com |
| Verbenaceae | Contains iridoids | nih.gov |
| Apocynaceae | Contains iridoids | nih.gov |
| Loganiaceae | Contains iridoids | nih.gov |
| Rubiaceae | Contains iridoids | nih.gov |
This compound has been isolated and identified from a range of plant species. The roots of Rehmannia glutinosa are recognized as a significant source where this compound is abundant nih.govresearchgate.net. Another notable biosynthetic source is Leonurus japonicus, from which this compound, also known as Leonuride, is extracted nih.govcenmed.com. Within the Ajuga genus, this compound is a characteristic iridoid glycoside found in the non-aromatic species of the Lamiaceae family florajournal.comdost.gov.ph. While Verbascum species (Scrophulariaceae) are known to contain iridoids, this compound is a common iridoid glucoside within the Scrophulariaceae family researchgate.net. This compound has also been specifically reported in Spathodea campanulata (Bignoniaceae), where it was isolated from the stem bark and fruits, and previously from the roots nih.gov.
| Plant Species | Family | Part(s) Containing this compound | Source(s) |
|---|---|---|---|
| Rehmannia glutinosa | Scrophulariaceae | Roots | nih.govresearchgate.net |
| Leonurus japonicus | Lamiaceae | Whole plant (Herba leonuri) | nih.govcenmed.com |
| Ajuga species | Lamiaceae | Not specified (non-aromatic group) | florajournal.comdost.gov.ph |
| Spathodea campanulata | Bignoniaceae | Stem bark, fruits, roots | nih.gov |
| Verbascum species | Scrophulariaceae | Not specified (general presence of iridoids) | researchgate.net |
Factors Influencing this compound Accumulation in Natural Systems
Environmental conditions like soil moisture levels, canopy density, elevation, aspect, and microclimate can affect a plant's physiological state and its capacity for metabolite production science.gov. Furthermore, intrinsic plant factors such as genetic constitution, life and growth form, adaptive flexibility, and anatomical differences inherent to growth habit and morphology also play a crucial role in determining a plant's response to environmental stimuli and its metabolic profile science.gov. Studies on plant development from somatic embryos indicate that factors like clonal identity, embryo quality, germination temperature and time, and light conditions can significantly influence plant growth and vitality, potentially affecting the accumulation of specific compounds frontiersin.org.
Advanced Methodologies for Ajugol Research
Extraction and Isolation Technologies
The initial step in obtaining Ajugol from its natural sources involves extraction, followed by a series of isolation and purification steps to obtain the compound in a concentrated or pure form.
Conventional extraction methods, while sometimes requiring longer times and larger solvent volumes, remain foundational in natural product chemistry due to their simplicity and accessibility scielo.brijbsac.org.
Solvent-based extraction relies on the principle of "like dissolves like," where a solvent of appropriate polarity is chosen to selectively dissolve the target compound from the plant matrix ijbsac.org. Maceration, a common conventional technique, involves soaking the solid plant material in a solvent scielo.br.
Ethanol (B145695) Maceration: Ethanol is a frequently utilized solvent for the extraction of this compound and other phytochemicals. For instance, the dried stem bark of Spathodea campanulata has been subjected to extraction with 50% ethanol for 72 hours at 40°C, yielding a crude extract. This crude extract then undergoes further purification steps to isolate this compound nih.govathmsi.org. Similarly, fresh fruits of S. campanulata were macerated in 50% ethanol for 72 hours to obtain a crude material nih.govathmsi.org. In studies involving Ajuga chamaepitys, 50% ethanol (v/v) has been identified as an optimal solvent for extracting various phytochemical constituents, including iridoids such as this compound nih.gov. Reflux extraction using 70% ethanol at 60°C for 30 minutes has also been employed for extracts from Ajuga laxmannii frontiersin.org.
Methanol (B129727) Maceration: Methanol is another widely used solvent for extracting polar compounds like this compound. Fresh stem bark of S. campanulata has been extracted with methanol at room temperature for 72 hours nih.govathmsi.org. Similarly, fresh leaves of S. campanulata were macerated in methanol for 24 hours to yield crude extracts nih.govathmsi.org. The flowery parts of Verbascum mucronatum have been extracted with methanol, yielding a crude extract that was subsequently partitioned for isolation of compounds including this compound turkjps.org. For Ajuga laxmannii, 70% methanol has been used in reflux extraction at 60°C for 30 minutes frontiersin.org.
Table 1: Examples of Solvent-Based Extraction Parameters for this compound and Related Compounds
| Plant Species | Plant Part | Extraction Solvent | Temperature (°C) | Time (hours) | Yield (Crude Extract) | Reference |
| Spathodea campanulata | Dried Stem Bark | 50% Ethanol | 40 | 72 | 6.7% | nih.govathmsi.org |
| Spathodea campanulata | Fresh Fruits | 50% Ethanol | Room Temp. | 72 | 5.18% | nih.govathmsi.org |
| Spathodea campanulata | Fresh Stem Bark | Methanol | Room Temp. | 72 | 5.6% | nih.govathmsi.org |
| Spathodea campanulata | Fresh Leaves | Methanol | Room Temp. | 24 | Not specified | nih.govathmsi.org |
| Verbascum mucronatum | Flowery Parts | Methanol | Not specified | Not specified | Not specified | turkjps.org |
| Ajuga chamaepitys | Not specified | 50% Ethanol (v/v) | Not specified | Not specified | Optimal solvent | nih.gov |
| Ajuga laxmannii | Aerial Parts | 70% Methanol | 60 | 0.5 | Not specified | frontiersin.org |
| Ajuga laxmannii | Aerial Parts | 70% Ethanol | 60 | 0.5 | Not specified | frontiersin.org |
Phase partitioning, also known as liquid-liquid extraction, is a crucial step following crude extraction to separate compounds based on their differential solubility in immiscible solvents nih.govbhu.ac.in. This technique is often employed to reduce the complexity of the crude extract and enrich the target compound.
For the isolation of this compound, a common strategy involves partitioning the initial crude extract between solvents of varying polarities. For example, a crude extract from Spathodea campanulata, obtained through 50% ethanol extraction, was partitioned sequentially with dichloromethane (B109758) (CH2Cl2), n-butanol (n-BuOH), and distilled water (H2O). The n-butanol fraction, which contained this compound, was then further purified using medium pressure liquid chromatography (MPLC) nih.govathmsi.org. In another instance, an ethanolic extract from S. campanulata roots was partitioned with methanol, and the resulting methanolic partition was purified using silica (B1680970) gel column chromatography redalyc.org. Similarly, a methanolic extract from Verbascum mucronatum was dissolved in distilled water and then partitioned with chloroform (B151607) (CHCl3), with the aqueous phase subsequently undergoing further fractionation turkjps.org. This multi-step partitioning allows for the separation of compounds into distinct fractions, facilitating the isolation of this compound based on its polarity characteristics nih.govresearchgate.net.
Advanced extraction techniques have emerged to address the limitations of conventional methods, such as long extraction times, high solvent consumption, and potential degradation of heat-sensitive compounds scielo.brchemmethod.commdpi.com. These modern approaches often offer improved efficiency, selectivity, and environmental sustainability.
Ultrasound-Assisted Extraction (UAE) is an advanced technique that utilizes acoustic cavitation to enhance the extraction process mdpi.com. When ultrasound waves propagate through a liquid, they generate and collapse microscopic bubbles, leading to localized high temperatures, pressures, and shear forces. These phenomena disrupt cell walls, increase mass transfer, and facilitate the release of intracellular compounds into the solvent mdpi.com.
Advantages and Applications: UAE is recognized for its ability to significantly increase extraction yields, reduce extraction time, lower energy consumption, and decrease solvent usage compared to traditional methods scielo.brchemmethod.commdpi.commdpi.comnih.govresearchgate.netresearchgate.net. As a non-thermal extraction technique, it is particularly beneficial for preserving the functionality and integrity of heat-labile bioactive compounds nih.gov. While specific detailed research findings on this compound extraction directly using UAE are less frequently detailed in the provided search results, the technique has been applied to Ajuga reptans for extracting phytochemicals, including iridoids, using 70% ethanol with sonification mdpi.com. This indicates its applicability to Ajuga species, which are known sources of this compound nih.gov.
Optimization Considerations: The efficiency of UAE is influenced by several parameters that require optimization, including ultrasound frequency, power, duty cycle, extraction temperature, extraction time, solvent type, and the liquid-to-solid ratio nih.govresearchgate.netresearchgate.net. Proper optimization is crucial to maximize the yield and quality of the extracted compounds.
Supercritical Fluid Extraction (SFE) is an environmentally friendly and sustainable extraction technology that employs a supercritical fluid, most commonly supercritical carbon dioxide (scCO2), as the solvent chemmethod.comjournalcjast.comresearchgate.nettoptionlab.com. A supercritical fluid possesses properties intermediate between a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid chemmethod.comjournalcjast.comresearchgate.net.
Advantages and Applications: SFE offers several advantages over conventional methods, including improved selectivity, higher extraction yields, enhanced fractionation capabilities, and a reduced environmental footprint chemmethod.comjournalcjast.comresearchgate.net. The use of scCO2 is particularly appealing because it is non-toxic, non-flammable, inexpensive, and can be easily separated from the extracted compounds by simply reducing the pressure, leaving no solvent residues researchgate.nettoptionlab.com. This makes SFE highly suitable for extracting active ingredients for the food, pharmaceutical, cosmetic, and healthcare industries, where solvent-free extracts are desirable toptionlab.com. While direct detailed studies on this compound extraction specifically via SFE were not prominently featured in the provided search results, the general application of SFE for extracting active components and natural products from plants, including cannabinoids and other sensitive compounds, highlights its potential for this compound isolation chemmethod.comtoptionlab.comnih.gov.
Optimization Considerations: Key parameters in SFE that influence extraction efficiency and selectivity are temperature and pressure chemmethod.comresearchgate.netnih.gov. For instance, optimizing scCO2 extraction conditions, such as 37°C and 250 bar, has been shown to maximize the yield of certain compounds nih.gov. Elevated temperatures in SFE can reduce solvent density and solvation capacity while increasing the solute's vapor pressure, thereby boosting the extraction yield chemmethod.com. The ability to precisely control these parameters allows for targeted extraction of specific compounds.
Spectroscopic and Spectrometric Elucidation of this compound Structure
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound, as well as its fragmentation patterns, which provide structural clues. numberanalytics.comnumberanalytics.com
For this compound, the molecular formula is C₁₅H₂₄O₉. nih.govuni.lucymitquimica.comchemfaces.comntu.edu.sg Mass spectrometry data for this compound typically show a molecular ion peak at m/z 371 [M+Na]⁺, which corresponds to the calculated mass for C₁₅H₂₄O₉ with a sodium adduct. turkjps.orgturkjps.orgdergipark.org.tr Other observed ions include m/z 347.134 [M-H]⁻ and 348.1418 [M]⁺. uni.luntu.edu.sg
High-Resolution Mass Spectrometry (HRMS), particularly HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry), is crucial for providing highly accurate mass measurements, enabling the precise determination of the elemental composition of this compound and its derivatives. d-nb.infonumberanalytics.com HRMS can distinguish between ions with very similar mass-to-charge (m/z) values, which is vital for confirming molecular formulas with high confidence. numberanalytics.comalgimed.com The fragmentation patterns observed in MS/MS experiments can further assist in elucidating substructures and confirming the connectivity of different parts of the this compound molecule. numberanalytics.com
Table 3: Selected Mass Spectrometry Data for this compound
| Ion Type | m/z Value | Molecular Formula | Calculated Mass (Da) | Source |
| [M+Na]⁺ | 371 | C₁₅H₂₄O₉Na | 371.13125 | turkjps.orgturkjps.orgdergipark.org.truni.lu |
| [M-H]⁻ | 347.134 | C₁₅H₂₃O₉ | 347.13475 | uni.luntu.edu.sg |
| [M]⁺ | 348.1418 | C₁₅H₂₄O₉ | 348.14148 | uni.luntu.edu.sg |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect chromophores and conjugated systems within a molecule. goldschmidtabstracts.infospectroscopyeurope.compreprints.org For this compound, UV-Vis spectra typically show a characteristic maximum absorption (λmax) in the ultraviolet region.
This compound exhibits a UV λmax (in methanol) at 220 nm. turkjps.orgturkjps.orgdergipark.org.tr This absorption maximum is indicative of the presence of an iridoid enolether system, a common structural feature in iridoid glycosides. turkjps.orgturkjps.org The absence of strong absorption at longer wavelengths suggests a lack of extensive conjugation in the molecule. turkjps.orgturkjps.org
Table 4: UV-Vis Data for this compound
| Solvent | λmax (nm) | Interpretation | Source |
| Methanol | 220 | Iridoid enolether system | turkjps.orgturkjps.orgdergipark.org.tr |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers, which correspond to molecular vibrations. numberanalytics.comnobraintoosmall.co.nzocr.org.ukirug.orgut.ee
For this compound, IR spectra reveal several characteristic absorption bands:
Hydroxyl groups (O-H stretch): A broad and strong absorption band is typically observed around 3410 cm⁻¹ turkjps.orgturkjps.org or 3470 cm⁻¹. dergipark.org.tr This confirms the presence of multiple hydroxyl functionalities in this compound, consistent with its glycosidic nature.
Carbon-carbon double bond (C=C stretch): A medium intensity absorption band around 1660 cm⁻¹ turkjps.orgturkjps.org or 1655 cm⁻¹ dergipark.org.tr indicates the presence of a carbon-carbon double bond within the iridoid ring system.
These IR absorption bands provide valuable information about the key functional groups present in this compound, supporting the structural assignments derived from other spectroscopic methods. nih.govturkjps.orgturkjps.orgdergipark.org.tr
Table 5: Selected IR Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Source |
| O-H (hydroxyl) | 3410 | Strong | turkjps.orgturkjps.org |
| O-H (hydroxyl) | 3470 | Strong | dergipark.org.tr |
| C=C (double bond) | 1660 | Medium | turkjps.orgturkjps.org |
| C=C (double bond) | 1655 | Medium | dergipark.org.tr |
Integrated Spectroscopic Data Analysis for Definitive Structural Assignment
The definitive structural assignment of this compound is achieved through the integrated analysis of data obtained from all advanced spectroscopic methodologies. No single technique provides a complete picture; rather, the combination of information from NMR, MS, UV-Vis, and IR spectroscopy allows for a comprehensive and unambiguous structural elucidation. nih.govnumberanalytics.comgoldschmidtabstracts.info
For instance, the molecular formula determined by HRMS (e.g., C₁₅H₂₄O₉) provides the elemental composition. uni.luntu.edu.sg This is then correlated with the number of protons and carbons identified by ¹H and ¹³C NMR. turkjps.orgturkjps.org The functional groups indicated by IR spectroscopy (e.g., hydroxyl and double bonds) are then reconciled with the chemical shifts observed in NMR. turkjps.orgturkjps.orgdergipark.org.tr Crucially, 2D NMR experiments like COSY, HSQC, and HMBC establish the intricate connectivity between atoms, confirming the arrangement of the iridoid core and the glycosidic linkage. d-nb.infodatapdf.comumfiasi.ro UV-Vis data further supports the presence of specific chromophores, such as the enolether system. turkjps.orgturkjps.orgdergipark.org.tr
By systematically analyzing and cross-referencing the data from each spectroscopic technique, researchers can confidently propose and confirm the complete chemical structure of this compound, including its stereochemistry. This integrated approach is fundamental to modern natural product chemistry and provides a robust basis for further research into the compound's properties and potential applications. numberanalytics.com
Biosynthetic Pathways and Engineering Approaches
Precursor Identification in Ajugol Biosynthesis
Iridoids, including this compound, are classified as monoterpenoids, a diverse group of natural products derived from isoprene (B109036) units. The foundational precursor for their biosynthesis is geranyl pyrophosphate (GPP) nih.govnih.govlipidmaps.orgnih.gov. GPP itself is synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway nih.govnih.govnih.gov. Isopentenyl pyrophosphate (IPP), a five-carbon building block, undergoes a series of reactions to ultimately form GPP nih.gov. More specifically in the context of this compound, research indicates that 7-deoxyloganin serves as a direct precursor, which is then converted to this compound through the action of 7-deoxyloganic acid hydroxylase (DL7H) thegoodscentscompany.com. Other related compounds such as loganic acid and 8-epiloganic acid are also implicated in the terpenoid synthesis pathway leading to this compound thegoodscentscompany.com. The enhanced biosynthesis of acetyl-CoA and geranyl-PP, which are precursors for monoterpenoid biosynthesis, has been linked to increased concentrations of related iridoids like catalpol (B1668604) nih.gov.
Enzymatic Steps and Proposed Biosynthetic Routes for Iridoid Glycosides
The biosynthesis of iridoid glycosides, including this compound, generally unfolds in two major stages nih.gov.
Stage 1: Formation of Geranyl Pyrophosphate (GPP) This initial stage involves the production of GPP from smaller precursors via the MVA and MEP pathways. Key enzymes facilitating these steps include:
1-deoxy-D-xylulose-5-phosphate synthase (DXPS) nih.gov
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXPR) nih.gov
Acetoacetyl-CoA thiolase (ACTH) nih.gov
Mevalonate kinase (MVK) nih.gov
4-(cytidine-5′-diphospho)-2-C-methylerythritol kinase (ISPE) nih.gov
Stage 2: Iridoid Biosynthesis Pathway from GPP Once GPP is formed, it undergoes a series of transformations to yield the characteristic iridoid skeleton. The general sequence of enzymatic reactions in this stage is as follows:
GPP is dephosphorylated to produce geraniol (B1671447) nih.gov.
Geraniol is then sequentially converted through enzyme-catalyzed reactions to 10-hydroxygeraniol, followed by 10-oxogeranial, and subsequently iridodial (B1216469) nih.govuni.lu.
Crucial enzymes involved in these conversions include geraniol synthase (GES), geraniol 8-hydroxylase (G8H/G10H), and 8-hydroxygeraniol oxidoreductase (8-HGO) lipidmaps.orghmdb.ca.
Iridoid synthase (ISY), a noncanonical monoterpene cyclase, plays a pivotal role by catalyzing the cyclization of 8-oxogeranial into nepetalactol hmdb.ca. Nepetalactol is recognized as a common precursor for various (seco)iridoids lipidmaps.org.
Further downstream, 7-deoxyloganetic acid is formed from nepetalactol or iridodial by the enzyme iridoid oxidase (IO) wikipedia.org.
this compound is specifically formed from 7-deoxyloganin through the activity of 7-deoxyloganic acid hydroxylase (DL7H) thegoodscentscompany.com.
The final steps in iridoid biosynthesis typically involve O-glycosylation and O-alkylation. Most iridoids, including this compound, exist as 1-O-glucosides, where a glucose moiety is attached at the C-1 position of the pyran ring nih.govnih.gov.
Biotechnological Production and Pathway Engineering
Biotechnological approaches offer sustainable alternatives to traditional methods of obtaining plant secondary metabolites, including this compound.
Plant Cell Culture Systems for this compound Production
Plant cell culture systems provide a controlled environment for the production of valuable secondary metabolites. This method offers advantages such as better control over biosynthesis conditions and environmental friendliness nih.govuni.lu. Cell cultures derived from various Ajuga taxa have demonstrated the capacity to produce iridoids nih.govwikipedia.orgwikidata.org. Specifically, cell cultures of Rehmannia glutinosa have been shown to produce iridoids, including this compound nih.gov. The development of callus and suspension cell lines from plants like Ajuga turkestanica has been successful in producing phytoecdysteroids, a class of compounds also found in Ajuga species, highlighting the potential for iridoid production nih.gov. The use of cell suspensions in bioreactors further enhances production capabilities through automation, scalability, and the ability to yield standardized batches of biomass with consistent characteristics nih.gov.
Elicitation Strategies for Enhanced Biosynthesis in Vitro
Elicitation involves the application of specific compounds or conditions to plant cell cultures to stimulate or enhance the biosynthesis of target metabolites. This is a contemporary and effective strategy for improving metabolite yield in plant tissue cultures uni.lu.
Chemical Elicitors: Elicitation with methyl jasmonate, typically at concentrations ranging from 50 to 125 µM, has proven effective in significantly stimulating the biosynthetic capacity of Ajuga cell cultures nih.govwikipedia.orgwikidata.org. Mevalonate, a key substrate in the MVA pathway, has also been successfully employed as an elicitor to enhance biosynthesis nih.govwikipedia.orgwikidata.org.
Precursor Feeding: The addition of biosynthetic precursors to the culture medium can directly boost the production of desired compounds. For instance, L-phenylalanine (L-Phe), mevalonic acid (MVA), α-pinene, and terpineol (B192494) have been utilized in Ajuga multiflora and A. lobata cell cultures to increase the yield of related terpenoids nih.gov. Mevalonate, as a primary substrate of the MVA biosynthetic pathway, directly feeds into the production of these compounds nih.gov.
Induced Mutagenesis: Beyond chemical elicitation, induced mutagenesis represents another effective strategy to enhance the biosynthetic capacity of cell cultures for secondary metabolites nih.govwikipedia.orgwikidata.org.
Compound Names and PubChem CIDs
Molecular and Cellular Mechanisms of Action
Neuroprotective Mechanisms
Ajugol, among other iridoid components, has demonstrated neuroprotective effects in in vitro models, specifically in corticosterone (B1669441) (CORT)-induced injury in PC12 cells. Studies have shown that this compound can enhance cell viability, mitigate cell apoptosis, decrease intracellular reactive oxygen species (ROS) levels, and elevate mitochondrial membrane potential (MMP) in these damaged neuronal cells. fishersci.ca These findings suggest a role for this compound in protecting neuronal cells from damage and metabolic imbalances. fishersci.ca
Table 1: Summary of this compound's Neuroprotective Effects on PC12 Cells
| Effect on PC12 Cells (CORT-induced injury) | Observation | Source |
| Cell Viability | Improved | fishersci.ca |
| Cell Apoptosis | Inhibited | fishersci.ca |
| Intracellular ROS Levels | Reduced | fishersci.ca |
| Mitochondrial Membrane Potential (MMP) | Elevated | fishersci.ca |
This compound contributes to neuroprotection by regulating amino acid metabolism, including pathways related to D-glutamine and D-glutamate metabolism, and arginine biosynthesis. fishersci.ca Glutamate is a crucial excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in neuronal injury. fishersci.ca The intervention with iridoid components like this compound helps to reverse an imbalanced metabolic state by regulating amino acid neurotransmitters. fishersci.ca Furthermore, arginine metabolism, which is involved in the nitric oxide (NO) cycle, can be affected by neuronal injury, leading to decreased arginine levels. fishersci.ca this compound has been observed to reverse these decreased arginine levels to varying extents. fishersci.ca
The tricarboxylic acid (TCA) cycle, also known as the citric acid cycle or Krebs cycle, is a central metabolic hub vital for cellular energy production. fishersci.ca this compound, along with other iridoid components, has been found to regulate the TCA cycle, thereby interfering with energy metabolism to exert neuroprotective effects. fishersci.ca Citric acid, as the initial intermediate in the TCA cycle, plays a critical role in energy metabolism. fishersci.ca
Table 2: Metabolic Pathways Regulated by this compound for Neuroprotection
| Metabolic Pathway | Specific Metabolites/Processes Involved | Role in Neuroprotection | Source |
| Amino Acid Metabolism | D-Glutamine, D-Glutamate, Arginine Biosynthesis | Regulates amino acid neurotransmitters, reverses imbalanced states | fishersci.ca |
| TCA Cycle | Energy metabolism | Interferes with energy metabolism to maintain cellular steady state | fishersci.ca |
| Purine Metabolism | Adenosine, Inosine, Hypoxanthine, Xanthine, Uric Acid | Harmonizes oxidized substances, contributes to antioxidant effects | fishersci.ca |
| Glutathione Metabolism | Glutathione (GSH) levels | Contributes to antioxidant effects, though with a weaker impact compared to some other iridoids | fishersci.ca |
Anti-inflammatory Mechanisms
Iridoids, as a class of natural compounds to which this compound belongs, are recognized for their diverse anti-inflammatory properties. These properties often involve the modulation of inflammatory mediators and interaction with nuclear factors. However, specific detailed research findings directly linking this compound to the explicit modulation of inflammatory mediators such as NF-κB, E-selectin, or Interleukin-8, or its direct interaction with nuclear factors like PPARα or PPARγ, were not explicitly identified in the reviewed literature. While other iridoids or broader plant extracts containing iridoids have demonstrated such activities, direct evidence for this compound itself in these specific mechanisms was not found.
Antithrombotic Molecular Targets
Integrated analyses combining metabolomics and network pharmacology have revealed that the antithrombotic effects of Rehmanniae Radix, which contains this compound, are closely associated with the regulation of several key molecular targets: Phospholipase A2 Group IIA (PLA2G2A), Cytochrome P450 2C9 (CYP2C9), Prostaglandin-Endoperoxide Synthase 1 (PTGS1), and Arachidonate (B1239269) 5-Lipoxygenase (ALOX5). nih.gov Molecular docking studies have further demonstrated a high affinity between these identified protein targets and components of Rehmanniae Radix, including this compound, suggesting direct interactions. nih.gov
Phospholipase A2 Group IIA (PLA2G2A) is an enzyme that plays a crucial role in cellular processes by hydrolyzing the sn-2 fatty acid acyl ester bond of phosphoglycerides, leading to the release of free fatty acids and lysophospholipids. sinobiological.com This enzymatic activity is integral to arachidonic acid metabolism and the subsequent production of precursors involved in inflammatory reactions. sinobiological.comatlasgeneticsoncology.org PLA2G2A is also recognized for its role in host defense, acting as a primary defense mechanism against gram-positive bacteria through interactions with the negatively charged components of their cell walls. atlasgeneticsoncology.orgmdpi.com The antithrombotic activity linked to Rehmanniae Radix and its constituents, such as this compound, is partly attributed to its regulatory influence on PLA2G2A. nih.gov
Cytochrome P450 2C9 (CYP2C9) is a significant drug-metabolizing enzyme, responsible for the biotransformation of approximately 15% of all drugs processed by P450 enzymes. mdpi.com This enzyme metabolizes both xenobiotics and endogenous compounds, including various fatty acids. nih.govwikipedia.org Mechanistically, CYP2C9 is involved in the epoxidation of double bonds within polyunsaturated fatty acids (PUFA) and the hydroxylation of carbon-hydrogen bonds. nih.gov The observed antithrombotic effects of Rehmanniae Radix, containing this compound, are associated with its influence on the regulation of CYP2C9. nih.gov
Prostaglandin-Endoperoxide Synthase 1 (PTGS1), also known as Cyclooxygenase-1 (COX-1), functions as a dual cyclooxygenase and peroxidase enzyme. drugbank.comdrugbank.com It is critical in the biosynthesis pathway of prostanoids, which are eicosanoids primarily derived from arachidonic acid. drugbank.comdrugbank.com The cyclooxygenase activity of PTGS1 converts arachidonic acid into prostaglandin (B15479496) G2 (PGG2), while its peroxidase activity subsequently reduces PGG2 to prostaglandin H2 (PGH2). drugbank.comdrugbank.com PGH2 serves as a precursor for the synthesis of various 2-series prostaglandins (B1171923) and thromboxanes. drugbank.com PTGS1 is constitutively expressed and plays a vital role in the production of prostanoids in tissues such as the stomach and in platelets, where it contributes to the generation of thromboxane (B8750289) A2 (TXA2), a potent activator of platelet aggregation. drugbank.com The antithrombotic properties associated with Rehmanniae Radix are linked to its modulatory effects on PTGS1. nih.gov
Arachidonate 5-Lipoxygenase (ALOX5), also known as 5-LOX, is a non-heme iron-containing enzyme. wikipedia.orgatlasgeneticsoncology.org It catalyzes the oxygenation of arachidonate to 5-hydroperoxyeicosatetraenoate (5-HPETE), which is then rapidly converted into leukotrienes. wikipedia.orgatlasgeneticsoncology.orgresearchgate.netuniprot.orgtaylorandfrancis.com Leukotrienes are powerful lipid mediators of inflammation, contributing to processes such as bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells. researchgate.nettaylorandfrancis.comnih.gov ALOX5 is a rate-limiting enzyme in leukotriene biosynthesis and is also involved in lipid peroxidation. wikipedia.orgresearchgate.net Its enzymatic activity is stimulated by cofactors including calcium, iron, and ATP, as well as by microsomal membranes and trace amounts of lipid hydroperoxides. atlasgeneticsoncology.org The antithrombotic effects observed with Rehmanniae Radix, which contains this compound, are associated with its regulatory influence on ALOX5. nih.gov
Antimicrobial and Antiprotozoal Activities: Mechanistic Insights
While this compound has been studied for various biological activities, specific detailed mechanistic insights into its direct antimicrobial and antiprotozoal activities were not identified in the current body of research. General mechanisms of antimicrobial action for other compounds often involve disruption of microbial cell wall and membrane integrity, penetration into the cell to damage intracellular structures and biomolecules, generation of reactive oxygen species (ROS), and modulation of microbial signal transduction pathways. frontiersin.orgmdpi.comnih.gov However, the precise molecular mechanisms by which this compound might exert any antimicrobial or antiprotozoal effects require further dedicated investigation.
Structure Activity Relationship Sar Studies of Ajugol and Analogues
Qualitative Structure-Activity Relationships
Qualitative SAR studies focus on identifying key structural features of a molecule that are essential for its biological activity. For iridoid glycosides like Ajugol, several structural components have been identified as crucial for their therapeutic effects.
The core iridoid skeleton, a cyclopentan-[c]-pyran ring system, forms the fundamental framework necessary for activity. The presence and nature of substituents on this skeleton significantly influence the biological response. For instance, the glycosidic linkage at the C1 position is a common feature among active iridoids and is believed to play a role in the molecule's solubility, transport, and interaction with biological targets.
The stereochemistry of the iridoid ring is another critical factor. The specific arrangement of atoms in three-dimensional space can dramatically alter the molecule's ability to bind to its target receptor or enzyme. Even minor changes in the stereochemical configuration can lead to a significant loss of activity.
Furthermore, the presence of specific functional groups, such as hydroxyl (-OH) groups, at various positions on the iridoid ring can modulate the compound's activity. These groups can participate in hydrogen bonding and other intermolecular interactions with biological macromolecules, thereby enhancing the binding affinity and efficacy. The degree of hydroxylation and the position of these hydroxyl groups are often correlated with the observed biological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) models provide a more detailed and predictive understanding of how a molecule's physicochemical properties relate to its biological activity. researchgate.netigi-global.com These models use statistical methods to establish a mathematical relationship between a set of molecular descriptors and the observed biological response. researchgate.netigi-global.com
In the context of iridoids, QSAR studies have been employed to predict their hepatoprotective activity. researchgate.netigi-global.com For a series of iridoid compounds, researchers have developed QSAR models using a combination of genetic algorithms for selecting the most relevant molecular descriptors and multiple linear regression analysis to build the predictive model. researchgate.netigi-global.com These descriptors can include quantum-chemical properties that describe the electronic and steric features of the molecules.
The developed QSAR models for iridoids have demonstrated not only statistical significance but also excellent predictive ability. researchgate.netigi-global.com This allows for the virtual screening of new, unsynthesized iridoid derivatives to estimate their potential biological activity before undertaking laborious and costly chemical synthesis. Such predictive modeling is a powerful tool in drug discovery, enabling the rational design of more potent and selective therapeutic agents.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to other iridoids provide a clear framework for how such studies could be conducted. By calculating a range of molecular descriptors for this compound and its analogues and correlating them with their experimentally determined biological activities, robust QSAR models could be developed to guide the synthesis of novel derivatives with enhanced therapeutic properties.
Investigation of Structural Modifications and Their Biological Impact
The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, aimed at improving its activity, selectivity, and pharmacokinetic properties. For this compound and its analogues, several structural modifications could be envisioned to modulate their biological effects.
One common strategy is the modification of the glycosidic moiety. Altering the sugar unit or the nature of the glycosidic linkage could impact the compound's solubility, bioavailability, and metabolic stability. For example, replacing the glucose unit with other sugars or introducing different linkages could lead to analogues with improved pharmacokinetic profiles.
Another approach involves the modification of the functional groups on the iridoid skeleton. Esterification or etherification of the hydroxyl groups can alter the lipophilicity of the molecule, which in turn can affect its ability to cross biological membranes and reach its target site. The introduction of new functional groups at various positions could also lead to novel interactions with biological targets, potentially resulting in enhanced or altered biological activities.
For instance, the cytotoxic activity of some iridoid glucosides has been observed to be dependent on their chemical structure. nih.gov Studies have shown that certain iridoids can exhibit a biphasic effect on cancer cells, being either cytostatic (inhibiting cell growth) or cytotoxic (killing cells), depending on the specific structural features and the type of cancer cell. nih.gov This highlights the profound impact that even subtle structural changes can have on the biological outcome.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This method is valuable for understanding potential binding modes and affinities.
Prediction of Binding Affinities and Orientations with Target Receptors
Molecular docking simulations have been applied to Ajugol to predict its binding characteristics with various protein targets. For instance, a study investigating this compound's impact on TFEB activation utilized molecular docking to simulate the interaction between the TFEB protein and this compound. The binding affinity was reported as -2.23 kcal/mol. Local interaction maps indicated the formation of hydrogen bonds between this compound and specific residues of TFEB, namely ASN-174 and MET-177, suggesting a strong affinity. nih.gov
In another study focusing on antitrypanosomal natural products, this compound was docked against several Trypanosoma brucei drug targets, including Rhodesain, Triosephosphate Isomerase (TIM), Farnesyl diphosphate (B83284) synthase (FDS), and Trypanothione reductase (TR). The rerank pose scores, which indicate binding affinity, were reported as -21.62 for Rhodesain, -87.10 for TIM, -109.50 for FDS, and -102.89 for TR. nih.gov These scores suggest varying degrees of interaction with different targets.
Molecular docking has also been used to study the interaction of this compound and its derivatives with other targets. For example, a study on compounds from Dolichandrone spathacea included 6-O-trans-p-coumaroyl this compound in docking studies against targets related to chronic bronchitis, such as PTGS2, TNF, and MMP-9. The computational docking suggested that these targets could bind to the key bioactive compounds. sciety.org Another study mentioned docking of this compound, along with other compounds, to HPV, showing binding affinity. dntb.gov.ua
Table 1: Predicted Binding Affinities of this compound with Various Targets
| Target | Binding Affinity (kcal/mol or Rerank Score) | Interaction Details (if available) | Source |
| TFEB | -2.23 kcal/mol | Hydrogen bonds with ASN-174, MET-177 | nih.gov |
| Rhodesain (T. brucei) | -21.62 (Rerank Score) | Not specified | nih.gov |
| Triosephosphate Isomerase (T. brucei) | -87.10 (Rerank Score) | Not specified | nih.gov |
| Farnesyl diphosphate synthase (T. brucei) | -109.50 (Rerank Score) | Not specified | nih.gov |
| Trypanothione reductase (T. brucei) | -102.89 (Rerank Score) | Not specified | nih.gov |
Identification of Putative Pharmacological Targets
Molecular docking and related network pharmacology approaches have helped identify potential pharmacological targets for this compound. Through network pharmacology, this compound was included in a list of components from Rehmannia glutinosa for which 101 potential targets were predicted using the Swiss Target Prediction platform. e-century.us This suggests that this compound may interact with a multitude of proteins within biological systems.
Studies have specifically investigated this compound's interaction with targets related to particular conditions. For instance, its docking to TFEB suggests a role in autophagy activation. nih.gov The docking to Trypanosoma brucei enzymes indicates potential antitrypanosomal activity. nih.gov Furthermore, studies involving this compound derivatives have explored targets related to inflammation, such as TLR4 and NLRP3. ijpsr.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecular systems over time, allowing for the study of the stability of ligand-receptor complexes and conformational changes.
While the search results did not provide detailed accounts of extensive MD simulations specifically focused on this compound's interaction with targets beyond the mention in the TFEB study nih.gov, MD simulations are generally used to complement docking studies by assessing the stability of the predicted binding poses and understanding the molecular interactions in a more realistic environment. mdpi.comresearchgate.net The TFEB study mentioned computer MD analysis in the context of investigating the impact of this compound on TFEB activation and determining binding affinity, implying that MD was used in conjunction with docking. nih.gov
In Silico Prediction of Biological Activities
In silico methods can predict various biological activities of a compound based on its chemical structure and similarity to compounds with known activities.
This compound has been included in studies utilizing in silico methods to predict its biological activities. For example, it was identified as one of the active ingredients in a traditional Chinese medicine formula with potential activity against diabetic retinopathy through metabolomics and in silico analysis. frontiersin.org
In silico prediction tools, such as PASS Online, can forecast the likelihood of a compound exhibiting specific biological activities. researchgate.net While specific predicted activities for this compound from such tools were not detailed in the search results, the inclusion of this compound in studies employing these methods indicates its assessment for a range of potential bioactivities. These predictions can help prioritize compounds for further experimental testing and provide insights into potential therapeutic applications. qima-lifesciences.comnih.govnih.gov
Integrative Omics Approaches in Ajugol Research
Metabolomics Profiling for Pathway Elucidation
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a cornerstone for elucidating the biosynthetic pathway of compounds like Ajugol. nih.gov By employing techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can obtain a comprehensive snapshot of the metabolome. researchgate.net This untargeted approach allows for the identification and quantification of a wide array of metabolites, including precursors, intermediates, and derivatives related to this compound biosynthesis.
Pathway analysis is then used to integrate this data into a biological context, mapping identified metabolites onto known biochemical pathways. nih.govresearchgate.netnih.gov In the study of iridoids, metabolomic profiling has been instrumental in identifying key intermediates in the biosynthetic pathway, which originates from the mevalonic acid (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways to produce the common precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Subsequent steps involve the formation of the core iridoid skeleton, iridodial (B1216469), followed by various modifications to produce a diversity of iridoids. nih.gov
Studies on plants known to produce iridoid glycosides have successfully used metabolomics to identify differentially accumulated metabolites, providing crucial clues about the active biosynthetic routes. mdpi.com For instance, comparing the metabolic profiles of different plant tissues or plants under different environmental conditions can reveal key compounds that are upregulated along with the final iridoid products.
Table 1: Metabolites Associated with Iridoid Glycoside Biosynthesis
| Metabolite Class | Example Compound | Role in Pathway |
|---|---|---|
| Precursors | Isopentenyl diphosphate (IPP) | Building block from MVA/MEP pathways nih.gov |
| Precursors | Dimethylallyl diphosphate (DMAPP) | Building block from MVA/MEP pathways nih.gov |
| Intermediates | Geraniol (B1671447) | Formed from IPP and DMAPP |
| Intermediates | Iridodial | Core iridoid skeleton nih.gov |
| Related Iridoids | Geniposide | Structurally related iridoid glycoside mdpi.com |
| Related Iridoids | Catalpol (B1668604) | Structurally related iridoid glycoside mdpi.comnih.gov |
| Related Iridoids | Shanzhiside | Structurally related iridoid glycoside mdpi.com |
| Related Iridoids | 8-epideoxyloganic acid | Iridoid intermediate mdpi.com |
Transcriptomics Analysis for Gene Expression Modulation
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing the transcriptome, scientists can identify genes that are actively being expressed, providing insights into the molecular machinery responsible for biosynthesis. Comparative transcriptome analysis, often using RNA-sequencing (RNA-Seq), is a powerful method to discover genes involved in specialized metabolic pathways, such as that of this compound. researchgate.netnih.govmdpi.com
In the context of iridoid biosynthesis, researchers compare the transcriptomes of high-producing versus low-producing plant varieties, or plants treated with elicitors (like methyl jasmonate) versus untreated controls. mdpi.com This approach identifies differentially expressed genes (DEGs) that correlate with the accumulation of iridoids. mdpi.com These DEGs often encode the enzymes that catalyze specific steps in the biosynthetic pathway.
Key enzyme families frequently implicated in iridoid biosynthesis through transcriptomic studies include:
Cytochrome P450 monooxygenases (CYPs): Involved in the oxidative steps of modifying the iridoid skeleton. nih.govmdpi.com
Glucosyltransferases (GTs): Responsible for adding a glucose moiety, a defining feature of iridoid glycosides like this compound. nih.govmdpi.com
Dehydrogenases and Reductases: Catalyze critical redox reactions throughout the pathway. nih.govnih.gov
Furthermore, transcriptomics can uncover transcription factors that regulate the expression of these biosynthetic genes, acting as master switches for the entire pathway. nih.gov The identification of these genes provides targets for metabolic engineering to enhance the production of valuable compounds like this compound. nih.gov
Table 2: Candidate Gene Families Implicated in Iridoid Biosynthesis via Transcriptomics
| Gene/Enzyme Family | Abbreviation | Putative Function in Pathway |
|---|---|---|
| Geraniol synthase | GES | First committed enzyme in the pathway nih.gov |
| Cytochrome P450s | CYPs | Hydroxylation and other modifications nih.govmdpi.com |
| Glycosyltransferases | GTs / UGTs | Glycosylation of the iridoid aglycone nih.govnih.gov |
| Aldehyde Dehydrogenases | ALDHs | Oxidation of aldehyde intermediates nih.gov |
| Oxidoreductases | - | General oxidation-reduction reactions nih.gov |
| Dehydratases | - | Removal of water molecules nih.gov |
| Transcription Factors | TFs | Regulation of pathway gene expression nih.govmdpi.com |
Proteomics Investigations of Protein Targets
Proteomics, the large-scale analysis of proteins, provides a direct look at the functional molecules of the cell. In this compound research, proteomics can be applied in two main ways: firstly, to identify and quantify the enzymes involved in its biosynthesis, and secondly, to identify the cellular protein targets through which this compound exerts its biological effects. Identifying the direct binding partners of a bioactive small molecule is crucial for understanding its mechanism of action. nih.gov
Modern proteomic techniques such as Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP) allow for the identification of protein targets without modifying the small molecule. nih.govmdpi.com These methods are based on the principle that the binding of a ligand (like this compound) can alter a protein's stability when exposed to heat or proteases. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins that show a significant change in stability, indicating a direct binding interaction. mdpi.com
While specific proteomic studies targeting this compound are emerging, research on other natural products demonstrates the power of this approach. For instance, quantitative proteomics has been used to reveal that certain compounds can modulate proteins involved in key cellular processes such as inflammation, apoptosis, and cell cycle regulation. nih.govnih.govmdpi.com Given the known biological activities of iridoids, potential protein targets for this compound could include enzymes and signaling proteins within inflammatory pathways.
Table 3: Potential Protein Target Classes for this compound Based on Iridoid Bioactivity
| Protein Class | Potential Role / Pathway | Rationale |
|---|---|---|
| Kinases | Cellular signaling (e.g., MAPK pathways) | Common targets for bioactive molecules modulating cell processes mdpi.com |
| Transcription Factors | Gene regulation (e.g., NF-κB) | Key regulators of inflammatory responses |
| Cyclooxygenases | Prostaglandin (B15479496) synthesis | Enzymes involved in inflammation |
| Apoptosis-related proteins | Programmed cell death (e.g., Caspases) | Many natural products exhibit effects on apoptosis nih.gov |
| Cell Adhesion Molecules | Cell-cell interaction | Important in immune cell trafficking and inflammation |
Multi-Omics Data Integration for Holistic Understanding of Biological Processes
The true power of omics research lies in the integration of data from multiple levels of biological organization. rsc.orgnih.govmdpi.com Combining metabolomics, transcriptomics, and proteomics provides a much more complete and robust understanding of the biological processes involving this compound than any single approach could alone. nih.govscispace.com This integrative strategy allows researchers to connect the dots from gene expression to enzyme production to final metabolite accumulation.
For example, by correlating transcriptomic and metabolomic data, researchers can establish strong links between specific genes and the metabolites they help produce. mdpi.commdpi.com A study on Gentiana crassicaulis integrated these two omics layers to identify candidate genes potentially involved in iridoid metabolism. nih.gov Correlation analysis revealed positive relationships between the expression of certain genes (such as those encoding CYP72A1) and the abundance of specific iridoids, providing strong evidence for their functional role in the biosynthetic pathway. nih.gov
This multi-omics approach creates a comprehensive network model of metabolism. frontiersin.org It can reveal how genetic regulation at the transcriptome level translates into functional changes at the proteome level, which in turn dictates the metabolic output. mdpi.com Such a holistic view is essential for understanding how plants synthesize complex molecules like this compound and provides a powerful framework for metabolic engineering and drug discovery. rsc.orgyoutube.com
Q & A
Q. Q1. How can researchers design initial experiments to validate Ajugol’s antiprotozoal activity in vitro?
Methodological Answer:
- Begin with standardized in vitro assays (e.g., Plasmodium falciparum or Leishmania cultures) to measure this compound’s IC50 values. Use dose-response curves with at least three biological replicates to ensure statistical power .
- Include positive controls (e.g., chloroquine for malaria) and negative controls (solvent-only treatments) to validate assay conditions. Ensure cell viability is measured via MTT or resazurin assays to distinguish cytotoxic vs. antiparasitic effects .
Q. Q2. What are the critical steps to ensure reproducibility in this compound extraction and purification protocols?
Methodological Answer:
- Document the plant source (species, geographic origin, harvest time) and extraction method (e.g., Soxhlet vs. ultrasound-assisted extraction). Use HPLC or LC-MS to quantify this compound purity and confirm structural identity via NMR .
- Publish raw chromatograms and spectral data in supplementary materials to allow independent verification .
Advanced Research Questions
Q. Q3. How should researchers resolve contradictions in this compound’s pharmacokinetic data across different animal models?
Methodological Answer:
- Conduct a meta-analysis of existing studies to identify variables (e.g., dosage, administration route, animal strain) causing discrepancies. Use ANOVA or mixed-effects models to isolate confounding factors .
- Perform comparative pharmacokinetic studies in multiple species (e.g., mice vs. rats) under standardized conditions, measuring plasma concentration-time profiles and tissue distribution .
Q. Q4. What advanced methodologies can elucidate this compound’s mechanism of action at the molecular level?
Methodological Answer:
- Employ transcriptomics (RNA-seq) or proteomics (TMT labeling) to identify differentially expressed genes/proteins in treated vs. untreated protozoa. Validate targets via CRISPR-Cas9 knockout or siRNA silencing .
- Use molecular docking simulations to predict this compound’s binding affinity for putative targets (e.g., Plasmodium dihydroorotate dehydrogenase). Pair with surface plasmon resonance (SPR) for empirical validation .
Q. Q5. How can researchers address variability in this compound’s bioactivity due to plant matrix complexity?
Methodological Answer:
- Apply metabolomic profiling (UPLC-QTOF-MS) to identify co-occurring compounds in crude extracts that may synergize or antagonize this compound’s effects .
- Use fractional factorial experimental designs to test interactions between this compound and other phytochemicals, quantifying bioactivity via isobolographic analysis .
Methodological Challenges
Q. Q6. What statistical tools are recommended for analyzing dose-dependent effects of this compound in longitudinal studies?
Methodological Answer:
Q. Q7. How should researchers validate this compound’s safety profile in preclinical studies?
Methodological Answer:
- Conduct acute and subchronic toxicity tests in rodents, monitoring hematological, hepatic, and renal parameters. Use histopathological analysis to identify organ-specific effects .
- Compare results to established safety thresholds (e.g., OECD Guidelines 423/425) and publish raw data on adverse events in supplementary materials .
Q. Q8. What strategies mitigate bias in ethnopharmacological studies of this compound’s traditional uses?
Methodological Answer:
- Use double-blind randomized controlled trials (RCTs) for clinical validation, with placebo arms and standardized this compound formulations .
- Apply systematic review frameworks (e.g., PRISMA) to critically assess historical literature, excluding studies with insufficient blinding or sample sizes .
Data Reporting Standards
Q. Q9. What metadata is essential for sharing this compound-related datasets in public repositories?
Methodological Answer:
Q. Q10. How can researchers ensure computational models of this compound’s bioactivity are transparent and reproducible?
Methodological Answer:
- Publish code (e.g., Python/R scripts) and raw data on platforms like GitHub or Zenodo. Use version control (Git) and containerization (Docker) to replicate computational environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
